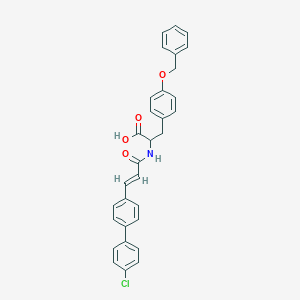

GPR34 receptor antagonist 2

Description

BenchChem offers high-quality GPR34 receptor antagonist 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GPR34 receptor antagonist 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(E)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26ClNO4/c32-27-15-13-26(14-16-27)25-11-6-22(7-12-25)10-19-30(34)33-29(31(35)36)20-23-8-17-28(18-9-23)37-21-24-4-2-1-3-5-24/h1-19,29H,20-21H2,(H,33,34)(H,35,36)/b19-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRREELAPZFVLQ-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR34 Receptor Antagonist Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of GPR34 receptor antagonists. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and investigate this important G protein-coupled receptor (GPCR) target. This document details the GPR34 signaling cascade, the molecular basis of antagonism, quantitative data on known antagonists, and detailed protocols for key experimental assays.

Introduction to GPR34

G protein-coupled receptor 34 (GPR34) is a class A rhodopsin-like GPCR. Its endogenous ligand has been identified as lysophosphatidylserine (LysoPS), a bioactive lipid molecule.[1] GPR34 is primarily expressed in immune cells, including microglia, mast cells, and macrophages, and has been implicated in a variety of physiological and pathological processes.[1] These include immune responses, inflammation, neuropathic pain, and cancer.[1][2][3] As such, GPR34 has emerged as a promising therapeutic target, and the development of selective antagonists is an area of active research.[1][2]

The GPR34 Signaling Pathway

GPR34 primarily couples to the inhibitory G protein, Gαi.[2] Upon binding of its endogenous agonist, LysoPS, GPR34 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer, initiating downstream signaling cascades.

The canonical Gαi-mediated pathway involves the inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels .

In addition to the canonical Gαi pathway, GPR34 activation has been shown to stimulate other signaling pathways, including:

-

PI3K/AKT pathway

-

MAPK/ERK pathway [3]

-

NF-κB pathway

-

RhoA pathway

These pathways are critical for cell proliferation, survival, and inflammatory responses.

Role of β-Arrestin

Upon agonist-induced activation, GPR34, like many GPCRs, is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. The primary role of β-arrestin in this context is to mediate receptor desensitization and internalization, effectively attenuating G protein-mediated signaling. Assays such as the Tango assay leverage this recruitment of β-arrestin to the receptor as a direct readout of receptor activation and, consequently, its inhibition by antagonists.[4][5][6] There is currently limited evidence to suggest that GPR34 engages in β-arrestin-biased signaling, where β-arrestin would act as an independent signaling scaffold to initiate distinct downstream pathways.

Signaling Pathway Diagram

Caption: GPR34 agonist-induced signaling cascade and point of antagonist inhibition.

Mechanism of Action of GPR34 Antagonists

GPR34 antagonists are molecules that bind to the receptor but do not elicit a biological response. Instead, they block the receptor from being activated by the endogenous agonist, LysoPS. Structural studies, including cryo-electron microscopy, have revealed that these antagonists act as competitive inhibitors .[2]

They achieve this by binding to the orthosteric site of GPR34—the same binding site as LysoPS. By occupying this pocket, the antagonist physically prevents the binding of LysoPS, thereby inhibiting the conformational changes required for Gαi protein coupling and subsequent downstream signaling.[2] For example, the antagonist YL-365 has been shown to occupy a portion of the orthosteric binding pocket, leading to an allosteric effect on the receptor that stabilizes it in an inactive state.[2] This blockade of agonist binding effectively silences the Gαi-cAMP pathway and other GPR34-mediated signaling cascades.

Antagonist Mechanism Diagram

Caption: Competitive antagonism at the GPR34 receptor.

Quantitative Data for GPR34 Antagonists

The potency of GPR34 antagonists is typically determined using in vitro functional assays, with results expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.

| Antagonist | Assay Type | IC50 Value | Reference |

| YL-365 | Tango β-arrestin recruitment assay | 17 nM | [2] |

| Compound 5e | GloSensor™ cAMP Assay | 0.680 µM | [3] |

| Tango β-arrestin recruitment assay | 0.059 µM | [3] | |

| Hit-1 (D0010242) | Tango β-arrestin recruitment assay | 2.183 µM | [2] |

Experimental Protocols

The characterization of GPR34 antagonists relies on robust and reproducible in vitro assays. The following sections provide detailed methodologies for two key functional assays.

GloSensor™ cAMP Assay for Gαi Coupling

This assay measures changes in intracellular cAMP levels in response to GPR34 activation or inhibition. Since GPR34 is Gαi-coupled, agonist stimulation leads to a decrease in cAMP. Antagonists are measured by their ability to block the agonist-induced decrease in forskolin-stimulated cAMP levels.

Objective: To determine the IC50 value of a test compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing human GPR34 and the GloSensor™ cAMP plasmid.

-

CO2-independent cell culture medium.

-

GloSensor™ cAMP Reagent (Promega).

-

GPR34 agonist (e.g., LysoPS).

-

Forskolin.

-

Test antagonist compounds.

-

White, opaque 384-well assay plates.

-

Luminometer.

Protocol:

-

Cell Preparation:

-

Culture GPR34-GloSensor™ cells to ~80% confluency.

-

Harvest cells using a gentle dissociation reagent.

-

Resuspend cells in CO2-independent medium to a predetermined optimal density (e.g., 5,000 cells/20 µL).[7]

-

-

Cell Plating:

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate overnight at 37°C, 5% CO2.[7]

-

-

Reagent Equilibration:

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of the test antagonist in assay buffer.

-

Add 10 µL of the antagonist dilutions to the appropriate wells.

-

Incubate for 10-30 minutes at room temperature.

-

-

Compound Addition (Agonist):

-

Prepare a solution of the GPR34 agonist (e.g., LysoPS) at a concentration that gives 80% of its maximal effect (EC80), along with a fixed concentration of forskolin (e.g., 10 µM).

-

Add 10 µL of the agonist/forskolin solution to all wells (except for negative controls).

-

Incubate for 15-20 minutes at room temperature.

-

-

Signal Detection:

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis:

-

Normalize the data to controls (forskolin-only stimulation as 100% and maximal agonist inhibition as 0%).

-

Plot the normalized response against the log concentration of the antagonist.

-

Calculate the IC50 value using a four-parameter logistic regression curve fit.

-

GloSensor™ cAMP Assay Workflow

Caption: Workflow for GPR34 antagonist screening using the GloSensor™ cAMP assay.

Tango™ β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with GPR34 upon receptor activation. It is a G protein-independent readout that is highly suitable for screening, as it does not require knowledge of the receptor's G protein coupling profile.

Objective: To determine the IC50 value of a test compound by measuring its ability to block agonist-induced recruitment of β-arrestin to GPR34.

Materials:

-

U2OS or HTLA cells stably expressing the GPR34-Tango construct and a β-arrestin-protease fusion protein.[5][6]

-

Assay Medium (e.g., Freestyle™ Expression Medium).

-

GPR34 agonist (e.g., LysoPS).

-

Test antagonist compounds.

-

LiveBLAzer™-FRET B/G Substrate (Thermo Fisher Scientific).

-

White, clear-bottom 384-well assay plates.

-

Fluorescence plate reader.

Protocol:

-

Cell Preparation and Plating:

-

Harvest Tango™ GPR34 cells and resuspend in Assay Medium to a density of 312,500 cells/mL.[5]

-

Dispense 32 µL of the cell suspension into each well of a 384-well plate (~10,000 cells/well).

-

-

Antagonist Addition:

-

Prepare 10X serial dilutions of the test antagonist in Assay Medium containing 0.5% DMSO.

-

Add 4 µL of the antagonist dilutions to the cell plate.

-

Incubate for 30 minutes in a humidified incubator at 37°C, 5% CO2.[5]

-

-

Agonist Addition:

-

Prepare a 10X solution of the GPR34 agonist at its EC80 concentration in Assay Medium with 0.5% DMSO.

-

Add 4 µL of the agonist solution to the wells.

-

Incubate the plate for 5-16 hours in a humidified incubator at 37°C, 5% CO2. (Note: Incubation time may need optimization).[5]

-

-

Substrate Loading:

-

Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's protocol.

-

Add 8 µL of the substrate mixture to each well.

-

Incubate for 2 hours at room temperature, protected from light.[5]

-

-

Signal Detection:

-

Read the plate on a fluorescence plate reader with excitation at ~409 nm and emission filters for blue (~460 nm) and green (~530 nm).

-

-

Data Analysis:

-

Calculate the blue:green emission ratio for each well.

-

Normalize the data to controls (agonist-only stimulation as 100% and no-agonist as 0%).

-

Plot the normalized response against the log concentration of the antagonist.

-

Calculate the IC50 value using a four-parameter logistic regression curve fit.

-

Tango™ Assay Workflow

Caption: Workflow for GPR34 antagonist screening using the Tango™ β-arrestin assay.

Conclusion

GPR34 receptor antagonists represent a promising class of therapeutics for a range of inflammatory and immune-related disorders. Their mechanism of action is centered on the competitive blockade of the orthosteric binding site, preventing the activation of Gαi and other downstream signaling pathways by the endogenous ligand LysoPS. The characterization and development of these antagonists are facilitated by robust in vitro functional assays, such as the GloSensor™ cAMP and Tango™ β-arrestin recruitment assays, which provide quantitative measures of antagonist potency. This guide provides the foundational knowledge and methodologies to aid researchers in the continued exploration and development of novel GPR34-targeted therapies.

References

- 1. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. promega.com [promega.com]

Discovery and Synthesis of GPR34 Receptor Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GPR34 receptor antagonist 2. The information is compiled for researchers, scientists, and professionals in the field of drug development seeking detailed insights into this specific G protein-coupled receptor (GPCR) antagonist.

Introduction

GPR34 is a G protein-coupled receptor that has garnered interest as a potential therapeutic target for a variety of conditions, including immune and inflammatory diseases. The endogenous ligand for GPR34 is believed to be lysophosphatidylserine (LysoPS). Antagonism of this receptor is a key strategy for modulating its activity and exploring its therapeutic potential. GPR34 receptor antagonist 2, also identified by its CAS number 907952-06-1, is one of the early compounds developed to target this receptor. This document details the foundational work that led to its identification and characterization.

Compound Profile

A summary of the key identifiers for GPR34 receptor antagonist 2 is provided in the table below.

| Parameter | Value |

| Compound Name | GPR34 receptor antagonist 2 |

| Chemical Name | N-[(2E)-3-(4'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-2-propen-1-yl]-O-(phenylmethyl)tyrosine |

| CAS Number | 907952-06-1 |

| Molecular Formula | C₃₁H₂₆ClNO₄ |

| Molecular Weight | 512.0 g/mol |

| Primary Reference | WO2006088246 A1 |

Synthesis

The synthesis of GPR34 receptor antagonist 2 is a multi-step process that begins with the commercially available amino acid, L-tyrosine. The general synthetic scheme involves the protection of the amino and carboxylic acid functionalities of tyrosine, followed by etherification of the phenolic hydroxyl group, and finally, acylation of the amino group with a substituted cinnamic acid derivative.

Logical Flow of Synthesis

Inhibition of the GPR34 Signaling Pathway: A Technical Guide to Antagonist Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G protein-coupled receptor 34 (GPR34), its signaling pathways, and the mechanisms by which antagonists can inhibit its function. The content is tailored for professionals in biomedical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction to GPR34

G protein-coupled receptor 34 (GPR34) is a class A GPCR that has garnered significant interest as a therapeutic target. Its endogenous ligand has been identified as lysophosphatidylserine (LysoPS), a lipid signaling molecule involved in various physiological and pathological processes.[1][2][3] GPR34 is highly expressed in immune cells, particularly microglia and mast cells, and plays a role in immune responses, inflammation, and neuroinflammation.[2][4] Dysregulation of GPR34 signaling has been implicated in numerous diseases, including neuropathic pain, multiple sclerosis, stroke, certain cancers, and Alzheimer's disease.[1][4][5][6] Consequently, the development of potent and selective GPR34 antagonists is a promising strategy for therapeutic intervention.[1][2]

The GPR34 Signaling Pathway

Upon binding of its ligand, LysoPS, GPR34 undergoes a conformational change, leading to the activation of intracellular signaling cascades. GPR34 primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Beyond cAMP modulation, GPR34 activation triggers several other critical downstream pathways:

-

PI3K/AKT Pathway: This pathway is crucial for cell proliferation and survival.[5][8][9]

-

ERK/MAPK Pathway: Activation of the extracellular signal-regulated kinase (ERK) is involved in cell growth, differentiation, and inflammation.[5][9][10]

-

TGF-β/Smad Pathway: In some cellular contexts, such as glioma, GPR34 has been shown to promote malignancy through the TGF-β/Smad signaling pathway.[11]

-

NF-κB Pathway: This pathway is a key regulator of inflammatory responses.[6][12]

The multifaceted nature of GPR34 signaling underscores its importance in cellular function and its potential as a drug target.

References

- 1. pnas.org [pnas.org]

- 2. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 3. GPR34 - Wikipedia [en.wikipedia.org]

- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR34 senses demyelination to promote neuroinflammation and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR34 Knockdown Relieves Cognitive Deficits and Suppresses Neuroinflammation in Alzheimer's Disease via the ERK/NF-κB Signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. G-protein Coupled Receptor 34 Promotes Gliomagenesis by Inducing Proliferation and Malignant Phenotype via TGF-Beta/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

Structural Basis of GPR34 Antagonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural basis for antagonist binding to the G protein-coupled receptor 34 (GPR34). GPR34, a receptor for lysophosphatidylserine (LysoPS), is implicated in various pathological processes, including immune and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2] This document details the binding of recently identified antagonists, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological and experimental pathways.

Core Concepts in GPR34 Antagonism

GPR34 is a class A G protein-coupled receptor (GPCR) that is activated by the lipid mediator LysoPS.[3][4] Upon activation, GPR34 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling from GPR34 activation can influence various cellular processes through pathways such as the PI3K/AKT and ERK/MAPK pathways.[5][6]

Antagonists of GPR34 are compounds that bind to the receptor but do not elicit a biological response. Instead, they block the binding of the endogenous agonist, LysoPS, thereby inhibiting receptor signaling. The development of potent and selective GPR34 antagonists is a key area of research for developing novel therapeutics.[1]

Quantitative Data on GPR34 Antagonists

The following tables summarize the available quantitative data for key GPR34 antagonists.

Table 1: Potency of GPR34 Antagonist YL-365 and Precursor [3]

| Compound | Description | IC50 (Tango Assay) |

| YL-365 | A potent and selective GPR34 antagonist | 17 nM |

| Hit-1 (D0010242) | Initial hit compound from virtual screening | 2.183 µM |

Table 2: Information on GPR34 Antagonist 2 (Compound D2) [7][8]

| Compound Name | Other Names | CAS Number | Description |

| GPR34 receptor antagonist 2 | Compound D2 | 907952-06-1 | A GPR34 receptor antagonist |

Table 3: Potency of GPR34 Antagonist 3 (Compound 5e) [9]

| Compound | Description | IC50 (GloSensor cAMP Assay) |

| GPR34 receptor antagonist 3 (Compound 5e) | A GPR34 antagonist | 0.680 µM |

Structural Basis of YL-365 Binding

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the binding of the selective antagonist YL-365 to GPR34.[3][4] These studies reveal that YL-365 binds in a competitive manner to a portion of the orthosteric binding pocket of GPR34.[3][4]

The binding of YL-365 induces an allosteric effect on the receptor, stabilizing it in an inactive conformation.[3][4] This prevents the conformational changes required for G protein coupling and subsequent signaling. The cryo-EM structure of the inactive GPR34 in complex with YL-365 provides a detailed map of the molecular interactions that underpin its antagonist activity, offering a blueprint for the rational design of new GPR34-targeted therapeutics.[3][4]

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) Structure Determination of the GPR34-Antagonist Complex

The determination of the GPR34-YL-365 complex structure involved the following key steps[3]:

-

Protein Expression and Purification: A modified human GPR34 construct, with a thermostabilized apocytochrome b562 (BRIL) fused to the N-terminus, was co-expressed with heterotrimeric Gi protein subunits in Sf9 insect cells.

-

Complex Formation and Purification: The GPR34-Gi complex was assembled in the presence of the endogenous agonist LysoPS (18:1) and apyrase. The complex was then purified using affinity chromatography and size-exclusion chromatography. To obtain the antagonist-bound state, the purified GPR34 was incubated with YL-365.

-

Cryo-EM Sample Preparation and Data Collection: The purified GPR34-YL-365 complex was applied to cryo-EM grids, which were then vitrified by plunge-freezing in liquid ethane. Cryo-EM data was collected using a high-end transmission electron microscope.

-

Image Processing and 3D Reconstruction: The collected movie micrographs were processed to pick individual particle images. These images were then used to generate a high-resolution 3D reconstruction of the GPR34-YL-365 complex.

-

Model Building and Refinement: An atomic model of the GPR34-YL-365 complex was built into the cryo-EM density map and refined to produce the final structure.

Virtual Screening for GPR34 Antagonist Discovery

The identification of the initial hit compound that led to the development of YL-365 was achieved through a molecular docking-based virtual screening campaign.[3] The general workflow for this process is as follows:

-

Target Preparation: The cryo-EM structure of GPR34 was prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

-

Compound Library Preparation: Large chemical libraries, such as the ZINC database and in-house collections, containing millions of drug-like compounds, were prepared for docking.[3] This involves generating 3D conformers for each molecule.

-

Molecular Docking: The compound libraries were docked into the defined binding pocket of GPR34 using computational docking software. The docking program calculates the binding affinity and pose of each compound.

-

Hit Selection and Validation: The top-ranked compounds from the virtual screen were selected for experimental validation of their bioactivity using in vitro assays, such as the Tango assay.[3]

Tango Assay for GPR34 Antagonist Activity

The Tango assay is a cell-based method used to measure G protein-coupled receptor activation by monitoring the recruitment of β-arrestin to the receptor.[10][11] The protocol for assessing GPR34 antagonist activity using the Tango assay is as follows[3]:

-

Cell Line and Constructs: A cell line, such as HTLA cells, is used that stably expresses a β-arrestin-TEV protease fusion protein and a reporter gene under the control of a tetracycline response element. These cells are then transfected with a construct encoding the GPR34 receptor fused to a C-terminal transcription factor linked by a TEV protease cleavage site.[11]

-

Assay Procedure:

-

The transfected cells are seeded into microplates.

-

The cells are incubated with the test compounds (potential antagonists) at various concentrations.

-

The endogenous agonist, LysoPS, is then added to stimulate the receptor.

-

Upon agonist binding, β-arrestin is recruited to the GPR34 receptor, bringing the TEV protease into proximity with its cleavage site.

-

Cleavage of the site releases the transcription factor, which translocates to the nucleus and activates the reporter gene (e.g., luciferase).

-

-

Data Analysis: The reporter gene activity is measured (e.g., by luminescence). The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, is then calculated to determine the potency of the antagonist.

Visualizations

GPR34 Signaling Pathway

Caption: GPR34 Signaling Pathway and Point of Antagonist Intervention.

Experimental Workflow for GPR34 Antagonist Discovery and Characterization

Caption: Workflow for the Discovery and Characterization of GPR34 Antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]

The Dichotomous Role of GPR34 in Microglial Function: A Technical Guide to Activation and Antagonism

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 34 (GPR34), a rhodopsin-like GPCR highly enriched in microglia, is emerging as a critical regulator of microglial state and function in both central nervous system (CNS) homeostasis and disease.[1][2][3] Its involvement in neuroinflammation, phagocytosis, and cellular morphology positions it as a compelling, albeit complex, therapeutic target for a range of neurological disorders, including Alzheimer's disease (AD), multiple sclerosis (MS), and neuropathic pain.[4][5][6][7][8][9] This technical guide provides an in-depth overview of the current understanding of GPR34's role in microglia, focusing on its activation, downstream signaling, and the therapeutic potential of its antagonism.

GPR34 and its Endogenous Ligand: A Key Sensory Axis

The primary endogenous ligand for GPR34 is lysophosphatidylserine (LysoPS), a lipid species that becomes upregulated during neuroinflammation.[1] This ligand-receptor pairing forms a crucial sensory axis for microglia, enabling them to detect signals of cellular stress and damage, such as myelin debris resulting from demyelination.[4][5][6]

Microglial Activation: A Double-Edged Sword Mediated by GPR34

Upon engagement by LysoPS or other agonists, GPR34 initiates a cascade of intracellular signaling events that profoundly influence microglial activation. This activation, however, appears to be context-dependent, exhibiting both pro-inflammatory and potentially protective functions.

In conditions such as demyelination and neuropathic pain, GPR34 activation drives a pro-inflammatory microglial phenotype.[6][7][9] This is characterized by the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[7][8][9][10] This pro-inflammatory response is thought to exacerbate tissue damage and contribute to disease pathology.[7][9]

Conversely, in the context of Alzheimer's disease, GPR34 activation has been shown to enhance the microglial phagocytosis of amyloid-β (Aβ) fibrils, a key pathological hallmark of the disease.[11][12] This suggests a potentially beneficial role for GPR34 signaling in clearing pathogenic protein aggregates. However, other studies have indicated that GPR34 knockdown can relieve cognitive deficits and suppress neuroinflammation in AD models, highlighting the complexity of its role.[8][10]

Downstream Signaling Pathways of GPR34

GPR34 is primarily considered a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][11][12] However, some evidence from myeloid cell lines suggests potential coupling to Gαs.[1]

Several key downstream signaling pathways have been identified to be modulated by GPR34 activation in microglia:

-

PI3K-AKT Pathway: This pathway is activated downstream of GPR34 and is involved in mediating microglial activation and neuroinflammation.[4][5][13]

-

RAS-ERK Pathway: The activation of the RAS-ERK (also known as MAPK) signaling cascade is a prominent consequence of GPR34 agonism.[1][2][3][4][5][14] This pathway plays a crucial role in the pro-inflammatory response and has been implicated in the neuroinflammation associated with AD.[8][10]

-

NF-κB Signaling: The ERK pathway can, in turn, activate the NF-κB signaling pathway, a master regulator of inflammatory gene expression, leading to the production of pro-inflammatory cytokines.[8][10]

The intricate interplay of these signaling pathways ultimately dictates the functional response of microglia to GPR34 activation.

Caption: GPR34 Signaling Pathways in Microglia.

The Impact of GPR34 Deficiency and Antagonism

Studies utilizing GPR34 knockout (KO) mice and pharmacological antagonists have provided significant insights into its function.

-

Morphology and State: GPR34-deficient microglia exhibit an amoeboid morphology, which is often associated with an activated state.[1] Furthermore, GPR34 KO accelerates the transition of homeostatic microglia to a disease-associated microglia (DAM) state.[2][3][14]

-

Neuroinflammation: In models of neuropathic pain and demyelination, GPR34 deficiency or antagonism significantly attenuates the expression of pro-inflammatory cytokines and reduces neuroinflammation.[4][6][7][9] Intrathecal administration of a GPR34 antagonist has been shown to alleviate neuropathic pain in mice.[7][9]

-

Alzheimer's Disease: In the context of AD, the effects are more nuanced. While GPR34 loss-of-function is associated with reduced ERK activation and amyloid accumulation in some models, it has also been linked to an increase in the frequency of large amyloid plaques, suggesting a role in plaque compaction.[1][2][3]

Quantitative Data on GPR34 Function

While much of the research has been descriptive, some studies provide quantitative data on the effects of GPR34 modulation. The following table summarizes key findings.

| Experimental Model | Treatment/Condition | Measured Parameter | Result | Reference |

| Mouse neuropathic pain model (L4 nerve injury) | GPR34 deficiency | mRNA expression of TNF-α, IL-1β, IL-6, iNOS in the dorsal horn | Significantly attenuated compared to wild-type mice after injury. | [7][9] |

| APP/PS1 mice (AD model) | GPR34 knockdown | Levels of TNF-α, IL-1β, IL-6 in the hippocampus | Decreased compared to control APP/PS1 mice. | [8] |

| BV2 microglial cells | Gpr34 overexpression + FR180204 (ERK inhibitor) | Levels of TNF-α, IL-1β, IL-6, iNOS | Upregulation induced by Gpr34 overexpression was abolished. | [8][10] |

| Mouse primary microglia | M1 (GPR34 agonist) | Intracellular cAMP levels | Reduced. | [11][12] |

| Mouse primary microglia | M1 (GPR34 agonist) | Phagocytosis of Aβ fibrils | Enhanced. | [11][12] |

Key Experimental Protocols

Reproducible and robust in vitro and in vivo assays are crucial for dissecting the function of GPR34. Below are outlines of key experimental protocols commonly employed in GPR34 research.

In Vitro Microglial Activation and Cytokine Measurement

-

Cell Culture: Primary microglia are isolated from neonatal mouse cortices, or immortalized microglial cell lines (e.g., BV2) are used.

-

Treatment: Cells are treated with a GPR34 agonist (e.g., LysoPS or a synthetic agonist) or vehicle control for a specified time course. To study antagonism, cells are pre-incubated with a GPR34 antagonist before agonist stimulation.

-

RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., Tnf, Il1b, Il6) and other markers of microglial activation.

-

ELISA: Cell culture supernatants are collected to measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.

In Vivo Neuropathic Pain Model and Behavioral Testing

-

Animal Model: A neuropathic pain model, such as the L4 spinal nerve injury model, is induced in wild-type and GPR34-deficient mice.

-

Drug Administration: A GPR34 antagonist or vehicle is administered intrathecally.

-

Behavioral Testing: Mechanical allodynia is assessed using the von Frey hair test at different time points post-injury.

-

Tissue Analysis: At the end of the experiment, the spinal cord dorsal horn is collected for analysis of gene expression (qRT-PCR) or protein levels (immunohistochemistry, Western blot) of inflammatory markers.

Microglial Phagocytosis Assay

-

Preparation of Substrate: Fluorescently labeled Aβ fibrils, myelin debris, or zymosan particles are prepared.

-

Cell Culture and Treatment: Primary microglia or iPSC-derived microglia are cultured and treated with a GPR34 agonist, antagonist, or vehicle.

-

Phagocytosis: The fluorescently labeled substrate is added to the cell culture, and phagocytosis is allowed to proceed for a defined period.

-

Quantification: The uptake of the fluorescent substrate by microglia is quantified using flow cytometry or fluorescence microscopy.

Caption: General Experimental Workflow for Studying GPR34 in Microglia.

Conclusion and Future Directions

GPR34 is a multifaceted receptor that plays a significant role in shaping the microglial response to physiological and pathological stimuli. Its dual role in promoting pro-inflammatory responses and enhancing phagocytosis presents both challenges and opportunities for therapeutic development. The context-dependent nature of GPR34 signaling underscores the need for a deeper understanding of the molecular switches that govern its functional outcomes in different disease states.

Future research should focus on:

-

Identifying selective and potent GPR34 antagonists and agonists: The development of more specific pharmacological tools is essential for dissecting the precise roles of GPR34 and for therapeutic applications.

-

Elucidating the structural basis of GPR34 activation: High-resolution structural information will aid in the design of biased agonists that can selectively activate either beneficial or detrimental signaling pathways.

-

Investigating the role of GPR34 in a wider range of neurological disorders: The involvement of GPR34 in other neurodegenerative and neuroinflammatory conditions warrants further exploration.

-

Translating preclinical findings to human studies: Validating the expression and function of GPR34 in human microglia and its association with disease pathology is a critical next step.

References

- 1. biorxiv.org [biorxiv.org]

- 2. aminer.cn [aminer.cn]

- 3. biorxiv.org [biorxiv.org]

- 4. GPR34 senses demyelination to promote neuroinflammation and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR34 senses demyelination to promote neuroinflammation and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR34 Knockdown Relieves Cognitive Deficits and Suppresses Neuroinflammation in Alzheimer's Disease via the ERK/NF-κB Signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Selective agonism of GPR34 stimulates microglial uptake and clearance of amyloid β fibrils | bioRxiv [biorxiv.org]

- 13. Ganglion cell-derived LysoPS induces retinal neovascularisation by activating the microglial GPR34-PI3K-AKT-NINJ1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

GPR34 Expression in Immune Cells and the Effects of Its Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 34 (GPR34) is a class A rhodopsin-like GPCR that has emerged as a significant player in the regulation of immune responses. Its expression is predominantly observed in various immune cells, with particularly high levels in microglia, the resident immune cells of the central nervous system. GPR34 is recognized as a receptor for lysophosphatidylserine (LysoPS), a lipid signaling molecule. The interaction between LysoPS and GPR34 triggers downstream signaling cascades that modulate a range of cellular functions, including phagocytosis, cell migration, and inflammatory responses. This technical guide provides a comprehensive overview of GPR34 expression in immune cells, the functional consequences of its activation, and the current landscape of GPR34 antagonists.

Data Presentation

GPR34 Expression in Immune Cells

While precise quantitative data for GPR34 expression across all human immune cell subtypes remains an area of active research, a consistent pattern of high expression has been established in specific populations through various methodologies like RNA sequencing and flow cytometry.

| Immune Cell Type | Expression Level | Key Functions Associated with GPR34 |

| Microglia | High | Phagocytosis of amyloid-β fibrils, regulation of morphology, modulation of neuroinflammation.[1] |

| Dendritic Cells | Expressed | Regulation of apoptosis and immune response. |

| Monocytes/Macrophages | Expressed | Potential role in cell migration and inflammatory responses.[2] |

| Type 1 Innate Lymphoid Cells (ILC1s) | High | Inhibition of anti-tumor activity. |

| Mast Cells | Expressed | Potential role in degranulation and allergic responses. |

| Basophils/Eosinophils | Group Enriched | Function not yet fully elucidated. |

Expression levels are qualitative and based on a synthesis of reported findings. Further research is needed for precise quantitative comparisons.

GPR34 Antagonist Potency

The development of selective and potent GPR34 antagonists is a promising avenue for therapeutic intervention in various diseases. The following table summarizes the in vitro potency of notable GPR34 antagonists.

| Antagonist | Assay Type | IC50 Value | Reference |

| YL-365 | Tango Assay | 17 nM | [3][4] |

| Compound 5e | GloSensor cAMP Assay | 0.680 µM | [5][6][7] |

| Compound 5e | Tango Assay | 0.059 µM | [6][7] |

Experimental Protocols

Flow Cytometry for GPR34 Surface Expression in Microglia

This protocol outlines the key steps for analyzing the surface expression of GPR34 on microglia isolated from brain tissue.

Materials:

-

Freshly isolated brain tissue

-

Enzymatic digestion solution (e.g., papain, DNase I)

-

Percoll gradient solutions (e.g., 30% and 70%)

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

-

Anti-CD11b antibody (microglial marker)

-

Anti-CD45 antibody (to distinguish microglia from infiltrating macrophages)

-

Anti-GPR34 antibody (fluorochrome-conjugated)

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Tissue Dissociation: Mechanically and enzymatically dissociate the brain tissue to obtain a single-cell suspension.

-

Debris and Myelin Removal: Use a Percoll gradient to separate microglia from myelin and cellular debris.

-

Cell Staining:

-

Resuspend the cell pellet in FACS buffer.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of anti-CD11b, anti-CD45, and anti-GPR34 antibodies.

-

Add a viability dye to exclude dead cells from the analysis.

-

-

Data Acquisition: Acquire data on a flow cytometer, ensuring proper compensation for spectral overlap between fluorochromes.

-

Data Analysis: Gate on live, single cells, then identify the microglial population (CD11b+/CD45low). Within the microglia gate, quantify the percentage of GPR34-positive cells and the mean fluorescence intensity (MFI) to determine the level of GPR34 expression.

Calcium Mobilization Assay for GPR34 Activation

This assay measures changes in intracellular calcium concentration upon GPR34 activation, a hallmark of Gi/o-coupled receptor signaling.

Materials:

-

HEK293T cells (or other suitable cell line)

-

GPR34 expression vector

-

Transfection reagent

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

GPR34 agonist (e.g., LysoPS)

-

GPR34 antagonist (for inhibition studies)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate and transiently transfect them with the GPR34 expression vector.

-

Dye Loading: The following day, load the cells with a calcium-sensitive dye like Fluo-4 AM.

-

Assay:

-

For antagonist studies, pre-incubate the cells with the GPR34 antagonist.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Automatically inject the GPR34 agonist (e.g., LysoPS) into the wells.

-

Record the change in fluorescence over time.

-

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline. For antagonist studies, determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Transwell Chemotaxis Assay

This assay assesses the ability of GPR34-expressing cells to migrate towards a chemoattractant, such as its ligand LysoPS.

Materials:

-

GPR34-expressing immune cells (e.g., microglia, monocytes)

-

Transwell inserts with a permeable membrane (e.g., 8 µm pore size)

-

24-well plate

-

Chemoattractant (e.g., LysoPS)

-

Assay medium (serum-free)

-

Cell staining dye (e.g., Calcein AM)

-

Fluorescence plate reader or microscope

Procedure:

-

Assay Setup:

-

Add assay medium containing the chemoattractant (LysoPS) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

-

Cell Seeding: Seed the GPR34-expressing cells in serum-free medium into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) to allow for cell migration.

-

Quantification of Migrated Cells:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Stain the migrated cells on the lower surface of the membrane with a fluorescent dye.

-

Quantify the migrated cells by measuring the fluorescence in a plate reader or by counting the cells under a microscope.

-

-

Data Analysis: Compare the number of migrated cells in the presence of the chemoattractant to a negative control (medium without chemoattractant). For antagonist studies, pre-incubate the cells with the antagonist before seeding them into the Transwell insert.

GPR34 Signaling Pathways

GPR34 is primarily coupled to the inhibitory G protein, Gi/o.[8] Upon binding of its ligand, LysoPS, GPR34 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, GPR34 activation can trigger other downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways, which are critical regulators of inflammation and cell survival.[9]

GPR34-Gi/o Signaling Pathway

GPR34-Mediated ERK Activation

GPR34-Mediated NF-κB Activation

Conclusion

GPR34 is a critical receptor in the immune system, particularly in microglia, where it plays a key role in maintaining homeostasis and responding to pathological insults. The development of potent and selective GPR34 antagonists offers a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. This technical guide provides a foundational understanding of GPR34 expression, function, and antagonism, and offers detailed protocols for its investigation. Further research into the quantitative expression of GPR34 in diverse immune cell populations and the continued development of novel antagonists will be crucial for fully realizing the therapeutic potential of targeting this important receptor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. G-protein Coupled Receptor 34 Promotes Gliomagenesis by Inducing Proliferation and Malignant Phenotype via TGF-Beta/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labproservices.com [labproservices.com]

- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR34 Antagonism: A Technical Guide to the Interaction of Lysophosphatidylserine Receptor with Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the G protein-coupled receptor 34 (GPR34) and its antagonists, with a specific focus on a compound referred to as "GPR34 receptor antagonist 2" (also known as Compound D2). While detailed quantitative data for this specific antagonist is not extensively available in peer-reviewed literature, this document will contextualize its role by presenting data and methodologies for other well-characterized GPR34 antagonists. This guide covers the core signaling pathways of GPR34, detailed experimental protocols for assessing antagonist activity, and quantitative data for representative antagonists to facilitate further research and drug development efforts.

Introduction to GPR34 and its Ligand

G protein-coupled receptor 34 (GPR34) is a class A GPCR whose endogenous ligand is lysophosphatidylserine (LysoPS)[1][2]. It is primarily coupled to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[3]. GPR34 is highly expressed in immune cells, including microglia and mast cells, and is implicated in various physiological and pathological processes such as immune responses, neuropathic pain, and cancer[2][4]. The development of selective GPR34 antagonists is therefore a promising avenue for therapeutic intervention in these conditions.

GPR34 Signaling Pathways

Upon activation by LysoPS, GPR34 initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the α subunit of the Gi protein, leading to reduced cAMP production. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK) pathways[5][6]. Studies have also suggested the involvement of other pathways such as NF-κB, AP1, and SRF-RE in GPR34 signaling[3].

GPR34 Signaling Pathways

GPR34 Receptor Antagonist 2 (Compound D2)

Quantitative Data for Representative GPR34 Antagonists

To provide a framework for the expected potency of GPR34 antagonists, the following table summarizes the in vitro activity of two well-characterized antagonists, YL-365 and Compound 5e.

| Antagonist | Assay Type | Cell Line | IC50 | Reference |

| YL-365 | Tango (β-arrestin recruitment) | HTLA cells | 17 nM | [1] |

| Compound 5e | GloSensor cAMP Assay | CHO cells | 0.680 µM | |

| Compound 5e | Tango (β-arrestin recruitment) | HTLA cells | 0.059 µM |

Experimental Protocols

The characterization of GPR34 antagonists typically involves a series of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.

cAMP Accumulation Assay (GloSensor™)

This assay measures changes in intracellular cAMP levels, a direct downstream effector of Gi-coupled receptors like GPR34.

Principle: The GloSensor™ cAMP reagent contains a genetically engineered form of firefly luciferase with a cAMP-binding moiety. Binding of cAMP to this protein causes a conformational change that leads to light production. Antagonists are expected to block the LysoPS-induced decrease in forskolin-stimulated cAMP levels.

Protocol:

-

Cell Culture: HEK293 or CHO cells stably expressing human GPR34 and the GloSensor™-22F cAMP plasmid are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well white-walled plates and incubated overnight.

-

Compound Preparation: Antagonists are serially diluted to the desired concentrations.

-

Assay Procedure:

-

The cell culture medium is replaced with CO2-independent medium containing 1% FBS and the GloSensor™ cAMP Reagent.

-

Plates are incubated for 2 hours at room temperature.

-

Antagonist dilutions are added to the wells and incubated for 15 minutes.

-

A solution of forskolin (to stimulate cAMP production) and LysoPS (agonist) is added.

-

Luminescence is measured immediately using a plate reader.

-

-

Data Analysis: The decrease in luminescence in the presence of the antagonist is used to calculate the IC50 value.

ERK1/2 Phosphorylation Assay (AlphaScreen® SureFire®)

This assay quantifies the phosphorylation of ERK1/2, a downstream target in the GPR34 signaling cascade.

Principle: The AlphaScreen® SureFire® assay is a proximity-based immunoassay. Donor and acceptor beads are coated with antibodies that recognize total and phosphorylated ERK1/2, respectively. When both beads bind to the same phosphorylated ERK1/2 molecule, they are brought into close proximity, allowing for the generation of a chemiluminescent signal upon excitation.

Protocol:

-

Cell Culture and Plating: CHO-K1 cells stably expressing GPR34 are seeded in 96-well plates and grown to confluence.

-

Serum Starvation: Cells are serum-starved for 4 hours prior to the assay.

-

Antagonist Treatment: Cells are pre-incubated with various concentrations of the antagonist for 30 minutes.

-

Agonist Stimulation: LysoPS is added to the wells at its EC80 concentration and incubated for 5 minutes.

-

Cell Lysis: The medium is removed, and cells are lysed with the provided lysis buffer.

-

Assay:

-

Lysates are transferred to a 384-well Proxiplate™.

-

A mixture of acceptor and donor beads is added.

-

The plate is incubated in the dark for 2 hours at room temperature.

-

-

Signal Detection: The plate is read on an AlphaScreen-compatible microplate reader.

-

Data Analysis: The inhibition of the LysoPS-induced signal is used to determine the antagonist's IC50.

ERK1/2 Phosphorylation Assay Workflow

β-Arrestin Recruitment Assay (Tango™)

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Principle: The Tango™ assay utilizes a GPCR fused to a transcription factor and a β-arrestin protein fused to a protease. Upon agonist-induced receptor activation and β-arrestin recruitment, the protease cleaves the transcription factor from the receptor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase or β-lactamase.

Protocol:

-

Cell Culture: HTLA cells, which contain a stable β-lactamase reporter gene under the control of a tetracycline-responsive element, are transiently transfected with the GPR34-transcription factor fusion construct and the β-arrestin-protease fusion construct.

-

Cell Plating: Transfected cells are plated in 384-well plates.

-

Antagonist Treatment: Serial dilutions of the antagonist are added to the wells.

-

Agonist Stimulation: LysoPS is added to a final concentration corresponding to its EC80.

-

Incubation: The plates are incubated for 6-16 hours to allow for reporter gene expression.

-

Signal Detection: A substrate for the reporter enzyme (e.g., luciferase substrate) is added, and the resulting signal is measured with a plate reader.

-

Data Analysis: The IC50 of the antagonist is determined by fitting the concentration-response data to a four-parameter logistic equation.

Logical Relationship of Antagonist Interaction

Conclusion

GPR34 represents a valuable therapeutic target for a range of diseases. While specific quantitative data for GPR34 receptor antagonist 2 is limited in the public domain, the methodologies and comparative data presented in this guide provide a solid foundation for researchers to design and execute experiments to characterize this and other novel GPR34 antagonists. The detailed protocols for cAMP, ERK phosphorylation, and β-arrestin recruitment assays offer robust platforms for assessing antagonist potency and elucidating their mechanism of action, thereby accelerating the development of new therapeutics targeting the LysoPS-GPR34 signaling axis.

References

GPR34 Downstream Signaling Cascades: A Technical Guide to Antagonist Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the downstream signaling cascades of G protein-coupled receptor 34 (GPR34) and the methodologies employed in the study of its antagonists. GPR34, a Class A GPCR, has emerged as a promising therapeutic target for a range of diseases, including neuroinflammatory disorders, autoimmune diseases, and cancer. Its endogenous ligand is lysophosphatidylserine (LysoPS), a bioactive lipid mediator.[1] This guide details the signaling pathways initiated by GPR34 activation, presents quantitative data on known antagonists, and provides detailed experimental protocols for key assays in the field.

GPR34 Downstream Signaling Pathways

GPR34 primarily couples to the Gαi/o family of G proteins.[2] Upon activation by LysoPS, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits (Gβγ) released upon G protein activation can, in turn, activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK/ERK) pathways.[3][4] Furthermore, GPR34 activation has been shown to induce the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP1).[1]

The PI3K/AKT and ERK signaling pathways are critical for cell proliferation and survival.[4] The activation of NF-κB and AP1 suggests a role for GPR34 in regulating inflammatory responses and gene expression.[1][5] The intricate network of these signaling cascades underscores the potential of GPR34 as a multifaceted therapeutic target.

GPR34 Antagonist Studies: Quantitative Data

The development of small molecule antagonists targeting GPR34 is an active area of research. These antagonists are crucial tools for elucidating the physiological and pathological roles of GPR34 and hold therapeutic potential. Below is a summary of publicly available quantitative data for known GPR34 antagonists.

| Compound Name | Assay Type | Cell Line | IC50 | Reference |

| YL-365 | Tango | Not Specified | 17 nM | [6][7] |

| Compound 5e | GloSensor cAMP | CHO | 0.680 µM | [8] |

| Compound 5e | Tango | CHO | 0.059 µM | [8] |

| D0010242 (Hit-1) | Tango | Not Specified | 2.183 µM | [6] |

Experimental Protocols for GPR34 Antagonist Studies

The identification and characterization of GPR34 antagonists rely on a cascade of in vitro assays. A typical workflow begins with a high-throughput primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency and selectivity.

Tango™ β-arrestin Recruitment Assay

The Tango™ assay is a high-throughput screening method to measure G protein-coupled receptor (GPCR) activation by detecting the recruitment of β-arrestin to the receptor.

-

Principle: This assay utilizes a GPR34 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease. Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, bringing the protease in proximity to its cleavage site on the receptor fusion protein. This cleavage releases the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene, typically β-lactamase. The β-lactamase activity is measured using a FRET-based substrate.

-

Cell Line: U2OS cells stably expressing the GPR34-transcription factor fusion and the β-arrestin-protease fusion.

-

Protocol Outline:

-

Cell Plating: Seed the Tango™ GPR34-bla U2OS cells in 384-well plates and incubate overnight.

-

Compound Addition: Add the test compounds (potential antagonists) at various concentrations to the cell plates.

-

Agonist Stimulation: After a pre-incubation period with the compounds, add a known GPR34 agonist, such as LysoPS, at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubation: Incubate the plates for several hours to allow for reporter gene expression.

-

Detection: Add the β-lactamase substrate and measure the FRET signal using a plate reader.

-

-

Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced signal. IC50 values are calculated from the dose-response curves.

GloSensor™ cAMP Assay

The GloSensor™ cAMP Assay is a live-cell, real-time method for measuring changes in intracellular cAMP levels.

-

Principle: This assay uses a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. When cAMP binds to this domain, a conformational change occurs in the luciferase enzyme, leading to an increase in light output. The intensity of the luminescence is directly proportional to the cAMP concentration.

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells transiently or stably expressing GPR34 and the GloSensor™ cAMP biosensor.

-

Protocol Outline:

-

Cell Transfection/Plating: Co-transfect cells with plasmids for GPR34 and the pGloSensor™-22F cAMP plasmid or use a stable cell line. Plate the cells in a white, clear-bottom 96-well or 384-well plate.

-

GloSensor™ Reagent Equilibration: On the day of the assay, replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrate for 2 hours at room temperature.

-

Compound and Agonist Addition: Add the test antagonists followed by the addition of a GPR34 agonist (e.g., LysoPS) and forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels for Gαi-coupled receptors).

-

Luminescence Measurement: Measure luminescence immediately using a plate reader.

-

-

Data Analysis: Antagonists will prevent the LysoPS-induced decrease in forskolin-stimulated cAMP levels. IC50 values are calculated from the resulting dose-response curves.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2, a key downstream event in the GPR34 signaling cascade.

-

Principle: Activation of the MAPK/ERK pathway leads to the phosphorylation of ERK1 and ERK2 (also known as p44 and p42). This phosphorylation can be detected using specific antibodies that recognize the phosphorylated form of the proteins.

-

Cell Line: CHO or HEK293 cells expressing GPR34.

-

Protocol Outline:

-

Cell Culture and Starvation: Culture cells to near confluency and then serum-starve them for 4-12 hours to reduce basal ERK phosphorylation.

-

Compound Treatment and Agonist Stimulation: Pre-incubate the cells with the GPR34 antagonist at various concentrations, followed by stimulation with LysoPS for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2 (as a loading control).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. The inhibitory effect of the antagonist is determined by the reduction in LysoPS-induced ERK1/2 phosphorylation.

This technical guide provides a foundational understanding of GPR34 downstream signaling and the methodologies for studying its antagonists. As research in this field progresses, the development of more potent and selective GPR34 antagonists will be crucial for validating its therapeutic potential and advancing new treatments for a variety of diseases.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR34 senses demyelination to promote neuroinflammation and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPR34 Knockdown Relieves Cognitive Deficits and Suppresses Neuroinflammation in Alzheimer's Disease via the ERK/NF-κB Signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR34 in Neuropathic Pain: A Technical Guide to its Function and Antagonist Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. Emerging research has identified G-protein coupled receptor 34 (GPR34) as a promising novel target for the development of non-opioid analgesics. This technical guide provides an in-depth overview of the function of GPR34 in the pathophysiology of neuropathic pain, with a particular focus on its role in microglial activation and neuroinflammation. Furthermore, it details the potential of GPR34 antagonists as a therapeutic strategy, supported by preclinical data, and provides comprehensive experimental protocols for researchers in the field.

The Role of GPR34 in Neuropathic Pain

GPR34 is a class A G-protein coupled receptor that is highly expressed in immune cells, most notably microglia, the resident immune cells of the central nervous system.[1] In the context of neuropathic pain, GPR34 expression is significantly upregulated in microglia within the spinal dorsal horn following peripheral nerve injury.[2][3] This upregulation is a key event in the cascade that leads to the central sensitization and maintenance of chronic pain states.

The endogenous ligand for GPR34 is lysophosphatidylserine (LysoPS), a bioactive lipid mediator.[1] Following nerve injury, levels of LysoPS are elevated in the dorsal horn, leading to the activation of GPR34 on microglia.[4] This ligand-receptor interaction initiates a downstream signaling cascade that promotes a pro-inflammatory microglial phenotype.

GPR34-Mediated Microglial Activation and Neuroinflammation

Activation of GPR34 in microglia is a critical step in the neuroinflammatory processes that underpin neuropathic pain. Studies have demonstrated that GPR34 signaling in these cells leads to:

-

Increased Production of Pro-inflammatory Cytokines: GPR34 activation triggers the release of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] These cytokines act on neurons to enhance their excitability and contribute to the sensation of pain.

-

Promotion of a Pro-inflammatory State: The sustained activation of GPR34 signaling maintains microglia in a pro-inflammatory state, perpetuating the neuroinflammatory environment in the spinal cord and contributing to the chronicity of neuropathic pain.

GPR34 Signaling Pathways in Neuropathic Pain

The pro-inflammatory effects of GPR34 activation in microglia are mediated by specific intracellular signaling pathways. Research indicates the involvement of the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT/Extracellular signal-regulated kinase (ERK) pathways.[1][5]

Upon binding of LysoPS, GPR34, a Gi/o-coupled receptor, initiates a cascade that leads to the phosphorylation and activation of ERK and AKT.[1] These kinases, in turn, regulate the transcription of genes encoding pro-inflammatory cytokines and other molecules that contribute to neuropathic pain. The inhibition of these pathways has been shown to attenuate pain behaviors in preclinical models.

References

GPR34: A Promising Therapeutic Target for Inflammatory Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 34 (GPR34) is an emerging therapeutic target with significant potential in the treatment of a range of inflammatory diseases. Primarily expressed on immune cells, including microglia, mast cells, and dendritic cells, GPR34 is activated by its endogenous ligand, lysophosphatidylserine (LysoPS), a bioactive lipid mediator released during cellular activation and apoptosis. Activation of GPR34 triggers downstream signaling cascades, including the PI3K/Akt and ERK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This receptor's involvement in modulating immune responses has implicated it in the pathophysiology of various inflammatory conditions, most notably neuroinflammatory diseases such as multiple sclerosis, stroke, and neuropathic pain. The development of potent and selective GPR34 antagonists has shown promise in preclinical models, attenuating inflammatory responses and alleviating disease symptoms. This technical guide provides an in-depth overview of GPR34, its signaling mechanisms, and its role in inflammatory diseases, along with detailed experimental protocols for its study and quantitative data to support its validation as a therapeutic target.

Introduction to GPR34

GPR34 is a class A G protein-coupled receptor (GPCR) that is highly conserved across species.[1] Its expression is predominantly localized to cells of the immune system, where it plays a crucial role in orchestrating inflammatory responses.[2] The identification of lysophosphatidylserine (LysoPS) as its endogenous ligand has been a significant step in elucidating its biological function.[3] LysoPS, generated at sites of inflammation and cell death, acts as a damage-associated molecular pattern (DAMP), activating GPR34 on immune cells and initiating a signaling cascade that contributes to the inflammatory milieu.

GPR34 Signaling Pathways

Upon binding of LysoPS, GPR34, which couples to Gαi/o proteins, initiates a series of intracellular signaling events. This activation leads to the dissociation of the G protein heterotrimer into Gα and Gβγ subunits, which in turn modulate the activity of downstream effectors. Two of the most well-characterized signaling pathways activated by GPR34 are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.

PI3K/Akt Signaling Pathway

The Gβγ subunits released upon GPR34 activation can directly activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane allows for the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, leading to cellular responses such as cell survival, proliferation, and inflammation.

ERK Signaling Pathway

GPR34 activation can also lead to the stimulation of the ERK (Extracellular signal-Regulated Kinase) pathway. This can occur through Gβγ-mediated activation of upstream kinases or through PI3K-dependent mechanisms. The cascade typically involves the activation of the small GTPase Ras, which in turn activates a kinase cascade consisting of Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates various transcription factors, including NF-κB, leading to the expression of genes involved in inflammation, such as pro-inflammatory cytokines.

Quantitative Data on GPR34 Function

The following tables summarize key quantitative data related to GPR34 activity, including the potency of antagonists and the impact of GPR34 deletion on cytokine expression in a mouse model of inflammation.

| Compound | Assay Type | IC50 | Reference |

| YL-365 | Tango Assay | 17 nM | [4] |

| Compound 5e | GloSensor cAMP Assay | 0.680 µM | [2][5] |

| Compound 5e | Tango Assay | 0.059 µM | [2][5] |

| Hit-1 (D0010242) | Tango Assay | 2.183 µM | [4] |

| GPR34 receptor antagonist 3 | - | 0.680 µM | [1] |

| Table 1: Potency of GPR34 Antagonists |

| Cytokine | Genotype | Basal Level (pg/ml) | Stimulated Level (pg/ml) | Reference |

| TNF-α | Wild-Type | 14.1 ± 1.5 | 45.3 ± 4.2 | [6] |

| GPR34 KO | 25.3 ± 3.1 | 62.4 ± 7.9 | [6] | |

| GM-CSF | Wild-Type | 10.1 ± 2.5 | 15.9 ± 1.4 | [6] |

| GPR34 KO | 24.8 ± 1.9 | 20.2 ± 0.9 | [6] | |

| IFN-γ | Wild-Type | 4.8 ± 0.8 | 18.5 ± 2.1 | [6] |

| GPR34 KO | 10.2 ± 1.3 | 25.4 ± 3.5 | [6] | |

| IL-2 | Wild-Type | 25.7 ± 2.8 | 28.3 ± 2.6 | [6] |

| GPR34 KO | 135.8 ± 3.8 | 48.5 ± 0.6 | [6] | |

| IL-4 | Wild-Type | 9.0 ± 0.4 | 18.7 ± 1.2 | [6] |

| GPR34 KO | 19.6 ± 0.8 | 39.3 ± 4.2 | [6] | |

| IL-5 | Wild-Type | 35.5 ± 5.1 | 49.9 ± 6.2 | [6] |

| GPR34 KO | 116.0 ± 1.0 | 81.7 ± 6.0 | [6] | |

| IL-6 | Wild-Type | 12.3 ± 1.9 | 22.1 ± 2.8 | [6] |

| GPR34 KO | 28.7 ± 4.1 | 35.6 ± 5.3 | [6] | |

| IL-10 | Wild-Type | 15.4 ± 2.6 | 25.6 ± 5.3 | [6] |

| GPR34 KO | 72.3 ± 10.1 | 38.6 ± 6.6 | [6] | |

| IL-12 | Wild-Type | 1.1 ± 1.3 | 2.8 ± 0.2 | [6] |

| GPR34 KO | 4.6 ± 1.8 | 7.0 ± 1.5 | [6] | |

| Table 2: Cytokine Levels in Spleen Cell Supernatants of Wild-Type and GPR34 Knockout (KO) Mice in a Delayed-Type Hypersensitivity Model. Data are presented as mean ± SEM. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate GPR34 function.

Western Blot for ERK Phosphorylation

This protocol details the detection of ERK1/2 phosphorylation as a measure of GPR34-mediated ERK pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Stripping buffer

Procedure:

-

Cell Lysis: Treat cells with agonist/antagonist for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane using stripping buffer and re-probe with anti-total-ERK1/2 antibody to normalize for protein loading.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR 34 as a lysophosphatidylserine receptor | Semantic Scholar [semanticscholar.org]

- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]